Clarithromycin vs. Erythromycin: A 4-Fold Higher Potency Against M. chelonae
Clarithromycin exhibits significantly greater in vitro potency than erythromycin against *Mycobacterium chelonae*. A comparative study quantified this difference, finding clarithromycin to be 10 to 50 times more active than erythromycin against this pathogen [1]. This substantial potency advantage is a key differentiator when selecting a macrolide for *M. chelonae* infections.
| Evidence Dimension | Antibacterial activity (potency) |
|---|---|
| Target Compound Data | MIC range unspecified, but reported as 10 to 50 times lower than erythromycin |
| Comparator Or Baseline | Erythromycin |
| Quantified Difference | Clarithromycin is 10 to 50 times more active |
| Conditions | In vitro susceptibility testing against *Mycobacterium chelonae* isolates |
Why This Matters
This >10-fold increase in potency supports the selection of clarithromycin over erythromycin for specific mycobacterial applications where enhanced activity is required.
- [1] Brown, B. A., Wallace, R. J., Jr, Onyi, G. O., De Rosas, V., & Wallace, R. J., 3rd. (1992). Activities of four macrolides, including clarithromycin, against *Mycobacterium fortuitum*, *Mycobacterium chelonae*, and *M. chelonae*-like organisms. *Antimicrobial Agents and Chemotherapy*, 36(1), 180–184. View Source
